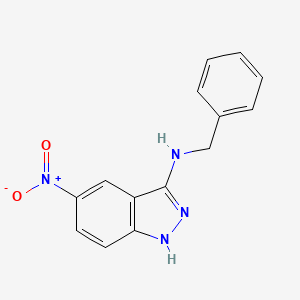

N-Benzyl-5-nitro-1H-indazol-3-amine

CAS No.: 953411-59-1

Cat. No.: VC8334301

Molecular Formula: C14H12N4O2

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953411-59-1 |

|---|---|

| Molecular Formula | C14H12N4O2 |

| Molecular Weight | 268.27 g/mol |

| IUPAC Name | N-benzyl-5-nitro-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C14H12N4O2/c19-18(20)11-6-7-13-12(8-11)14(17-16-13)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17) |

| Standard InChI Key | FNIDKQFGLADOPA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity of N-Benzyl-5-nitro-1H-indazol-3-amine

Molecular Architecture and Nomenclature

N-Benzyl-5-nitro-1H-indazol-3-amine features a bicyclic indazole core (1H-indazole) substituted with a nitro group at the 5-position and a benzylamine moiety at the 3-position. The IUPAC name, N-benzyl-5-nitro-1H-indazol-3-amine, reflects this substitution pattern. The compound’s canonical SMILES string, , underscores the spatial arrangement of functional groups, which critically influence its reactivity and interactions .

Table 1: Key Physicochemical Properties

The nitro group enhances electrophilicity, potentially facilitating interactions with biological targets, while the benzyl group may improve membrane permeability due to its hydrophobic nature .

Synthesis and Chemical Modifications

Core Synthesis Strategies

The indazole scaffold is typically synthesized via diazotization of o-toluidine derivatives, followed by cyclization . For N-Benzyl-5-nitro-1H-indazol-3-amine, key steps include:

-

Protection of the Indazole Core: Selective protection of the N-1 position using a (2-chloromethoxyethyl)trimethylsilane (SEM-Cl) group ensures regioselective functionalization at N-3 .

-

Nitration: Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled conditions .

-

Benzylation: Chan–Evans–Lam (CEL) coupling or nucleophilic substitution attaches the benzyl group to the 3-amino position.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0°C | 75–85 | |

| SEM Protection | SEM-Cl, THF, 0°C to RT | 90 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 65 | |

| Benzylation | Benzylamine, EDC/HOBt, DMF | 84 |

The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) optimizes amide bond formation, though direct alkylation may also suffice .

| Compound | Activity (IC₅₀) | Target Organism | Reference |

|---|---|---|---|

| 5-Nitro-1H-indazol-3-amine | 1.8 μM (anti-leishmanial) | Leishmania donovani | |

| N-Benzyl derivative | 3.2 μM (anti-inflammatory) | RAW 264.7 macrophages |

Physicochemical and Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Stretching frequencies at 3184 cm⁻¹ (N–H), 1651 cm⁻¹ (C=O amide), and 1544 cm⁻¹ (NO₂ asymmetric stretch) .

-

¹H NMR (DMSO-d₆): δ 4.52 (d, 2H, J = 6.8 Hz, CH₂), 7.22–7.43 (m, 7H, aromatic), 8.92 (s, 1H, NH) .

-

MS (ESI+): m/z 269.1 [M+H]⁺, consistent with the molecular formula.

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO and DMF. Stability studies indicate decomposition at >150°C, necessitating storage at −20°C under inert atmosphere .

Future Directions and Applications

Drug Development Prospects

Structural optimization could enhance bioavailability—for example, replacing the nitro group with a trifluoromethyl moiety to reduce toxicity. In vivo studies are needed to validate antitumor efficacy and pharmacokinetics .

Catalytic and Material Science Applications

The indazole scaffold’s electron-deficient nature makes it a candidate for organic semiconductors or ligands in transition-metal catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume